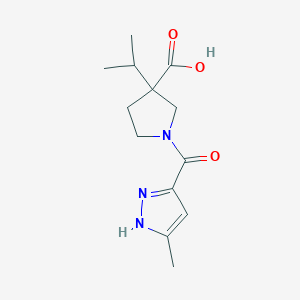
2,6-Dichloro-3-(imidazol-1-ylmethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-3-(imidazol-1-ylmethyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DIMP and is a pyridine derivative that contains an imidazole moiety. DIMP has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of DIMP is not fully understood, but it is believed to act as a potent inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been shown to have anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects
DIMP has been shown to have various biochemical and physiological effects. In vitro studies have shown that DIMP inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DIMP has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that DIMP has a low toxicity profile and is well-tolerated.
実験室実験の利点と制限
DIMP has several advantages for lab experiments such as its high purity, stability, and solubility in various solvents. DIMP is also relatively easy to synthesize using various methods. However, DIMP has some limitations such as its high cost and limited availability.
将来の方向性
There are several future directions for the study of DIMP. One direction is to further investigate the mechanism of action of DIMP and its potential use as a drug candidate for the treatment of various diseases. Another direction is to explore the use of DIMP as a pesticide in agriculture and its potential impact on the environment. Additionally, the use of DIMP as a precursor for the synthesis of metal-organic frameworks can be further explored for its potential applications in material science.
Conclusion
2,6-Dichloro-3-(imidazol-1-ylmethyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DIMP has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. The future directions for the study of DIMP include further investigation of its mechanism of action, its potential use as a drug candidate, and its applications in agriculture and material science.
合成法
DIMP can be synthesized using various methods such as the reaction of 2,6-dichloropyridine with imidazole-1-carboxaldehyde in the presence of a base. Another method involves the reaction of 2,6-dichloropyridine with imidazole in the presence of a reducing agent such as sodium borohydride. The synthesis of DIMP can also be achieved using a one-pot method that involves the reaction of 2,6-dichloropyridine with imidazole-1-carboxaldehyde and sodium borohydride in the presence of a base. These methods have been optimized to achieve high yields of DIMP.
科学的研究の応用
DIMP has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, DIMP has been studied as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. DIMP has also been studied for its potential use as a pesticide in agriculture due to its insecticidal properties. In material science, DIMP has been studied for its potential use as a precursor for the synthesis of metal-organic frameworks.
特性
IUPAC Name |
2,6-dichloro-3-(imidazol-1-ylmethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c10-8-2-1-7(9(11)13-8)5-14-4-3-12-6-14/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQXKQKDSNZGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CN2C=CN=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-(imidazol-1-ylmethyl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-ylmethyl)pyridine-2-carboxylic acid](/img/structure/B6634202.png)
![4-[[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]sulfonyl]-2-methylbenzonitrile](/img/structure/B6634215.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-phenylmethanamine](/img/structure/B6634219.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-2-fluoroaniline](/img/structure/B6634233.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine](/img/structure/B6634237.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B6634239.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6634251.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B6634257.png)



![2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine](/img/structure/B6634291.png)
![2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine](/img/structure/B6634302.png)
![1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6634308.png)